molecular formula C17H18FN5O B10883316 (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10883316
M. Wt: 327.36 g/mol
InChI Key: FLRYYQQFIXRUMS-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a fluorophenyl group, an imidazole ring, and a pyrazolone core, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-FLUOROPHENYL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the pyrazolone core: This can be achieved through the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with a suitable nucleophile.

    Attachment of the imidazole ring: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, to introduce the imidazole moiety.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-FLUOROPHENYL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-FLUOROPHENYL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: The compound can be used to study the interaction with biological targets, such as proteins or nucleic acids.

    Materials Science: Its unique structure may be exploited in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenyl group and imidazole ring may facilitate binding to specific sites, while the pyrazolone core could participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

  • 1-(4-CHLOROPHENYL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE
  • 1-(4-BROMOPHENYL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE

Comparison: Compared to its analogs with different halogen substituents (chlorine, bromine), 1-(4-FLUOROPHENYL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its chloro- and bromo- counterparts.

Properties

Molecular Formula

C17H18FN5O

Molecular Weight

327.36 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-[N-[2-(1H-imidazol-5-yl)ethyl]-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H18FN5O/c1-11(20-8-7-14-9-19-10-21-14)16-12(2)22-23(17(16)24)15-5-3-13(18)4-6-15/h3-6,9-10,22H,7-8H2,1-2H3,(H,19,21)

InChI Key

FLRYYQQFIXRUMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NCCC3=CN=CN3)C

Origin of Product

United States

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